molecular formula C27H27ClN2O B12898798 4-[5-(2-Chlorophenyl)-4-phenyl-1,3-oxazol-2-yl]-N,N-dipropylaniline CAS No. 88248-77-5

4-[5-(2-Chlorophenyl)-4-phenyl-1,3-oxazol-2-yl]-N,N-dipropylaniline

Cat. No.: B12898798
CAS No.: 88248-77-5
M. Wt: 431.0 g/mol
InChI Key: KZABKZHSKOGMBW-UHFFFAOYSA-N
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Description

4-(5-(2-Chlorophenyl)-4-phenyloxazol-2-yl)-N,N-dipropylaniline is a complex organic compound that features a unique structure combining an oxazole ring with chlorophenyl and phenyl groups, along with a dipropylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(2-Chlorophenyl)-4-phenyloxazol-2-yl)-N,N-dipropylaniline typically involves multi-step organic reactionsThe final step involves the attachment of the dipropylaniline moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

4-(5-(2-Chlorophenyl)-4-phenyloxazol-2-yl)-N,N-dipropylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine gas. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .

Scientific Research Applications

4-(5-(2-Chlorophenyl)-4-phenyloxazol-2-yl)-N,N-dipropylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-(2-Chlorophenyl)-4-phenyloxazol-2-yl)-N,N-dipropylaniline involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring and attached groups can bind to specific sites on these targets, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-(2-Chlorophenyl)-4-phenyloxazol-2-yl)-N,N-dipropylaniline is unique due to its combination of an oxazole ring with chlorophenyl and phenyl groups, along with a dipropylaniline moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

88248-77-5

Molecular Formula

C27H27ClN2O

Molecular Weight

431.0 g/mol

IUPAC Name

4-[5-(2-chlorophenyl)-4-phenyl-1,3-oxazol-2-yl]-N,N-dipropylaniline

InChI

InChI=1S/C27H27ClN2O/c1-3-18-30(19-4-2)22-16-14-21(15-17-22)27-29-25(20-10-6-5-7-11-20)26(31-27)23-12-8-9-13-24(23)28/h5-17H,3-4,18-19H2,1-2H3

InChI Key

KZABKZHSKOGMBW-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)C2=NC(=C(O2)C3=CC=CC=C3Cl)C4=CC=CC=C4

Origin of Product

United States

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